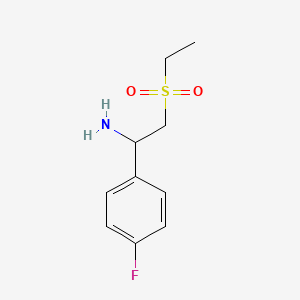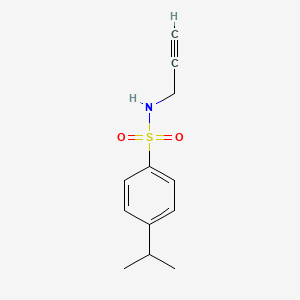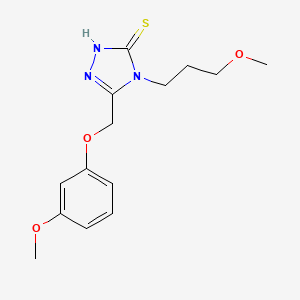
2-(4-Fluoro-3-nitrophenylsulfonamido)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluoro-3-nitrophenylsulfonamido)acetic acid is a chemical compound with the molecular formula C8H7FN2O6S It is known for its applications in various scientific research fields due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-nitrophenylsulfonamido)acetic acid typically involves the nitration of 4-fluorophenylacetic acid followed by sulfonation. One common method includes treating a solution of 4-fluorophenylacetic acid with nitric acid at low temperatures to introduce the nitro group. The resulting 4-fluoro-3-nitrophenylacetic acid is then reacted with a sulfonamide derivative under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-3-nitrophenylsulfonamido)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(4-Amino-3-nitrophenylsulfonamido)acetic acid.
Reduction: Formation of 2-(4-Fluoro-3-aminophenylsulfonamido)acetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Fluoro-3-nitrophenylsulfonamido)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-3-nitrophenylsulfonamido)acetic acid involves its interaction with specific molecular targets. The nitro and sulfonamido groups play crucial roles in its reactivity and binding properties. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluoro-3-nitrophenyl)acetic acid
- 2-(4-Fluoro-3-aminophenylsulfonamido)acetic acid
- 2-(4-Fluoro-3-nitrophenylsulfonamido)propionic acid
Uniqueness
2-(4-Fluoro-3-nitrophenylsulfonamido)acetic acid is unique due to the presence of both the nitro and sulfonamido groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C8H7FN2O6S |
|---|---|
Molecular Weight |
278.22 g/mol |
IUPAC Name |
2-[(4-fluoro-3-nitrophenyl)sulfonylamino]acetic acid |
InChI |
InChI=1S/C8H7FN2O6S/c9-6-2-1-5(3-7(6)11(14)15)18(16,17)10-4-8(12)13/h1-3,10H,4H2,(H,12,13) |
InChI Key |
INWPAJKFFFFSEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCC(=O)O)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{2-Oxabicyclo[2.2.2]octan-4-yl}methanamine](/img/structure/B13000875.png)
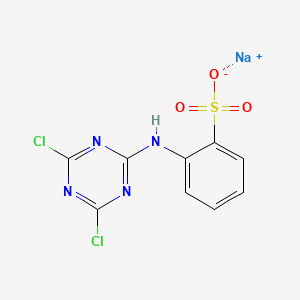


![methyl1H-pyrazolo[3,4-b]pyrazine-3-carboxylate](/img/structure/B13000898.png)
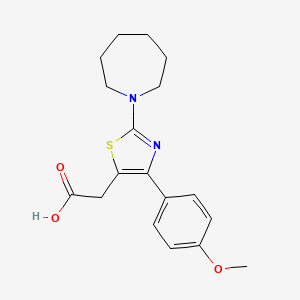
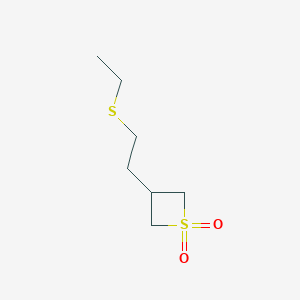

![Ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13000910.png)
